molecular formula C18H32O B3182859 6,9,12-Octadecatrien-1-ol CAS No. 24149-05-1

6,9,12-Octadecatrien-1-ol

Cat. No.: B3182859
CAS No.: 24149-05-1
M. Wt: 264.4 g/mol
InChI Key: WFYSUQMCIPGKKK-YHTMAJSVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,9,12-Octadecatrien-1-ol, also known as gamma-Linolenyl alcohol, is a compound with the molecular formula C18H32O . It has a molecular weight of 264.4 g/mol . The IUPAC name for this compound is (6E,9E,12E)-octadeca-6,9,12-trien-1-ol .


Molecular Structure Analysis

The molecular structure of this compound includes three double bonds located at positions 6, 9, and 12 . The InChI representation of the molecule is InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10,12-13,19H,2-5,8,11,14-18H2,1H3/b7-6+,10-9+,13-12+ .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 264.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has 13 rotatable bonds . Its exact mass is 264.245315640 g/mol . The topological polar surface area is 20.2 Ų . It has a heavy atom count of 19 . The compound has a formal charge of 0 .

Scientific Research Applications

Pheromone Synthesis in Insects

6,9,12-Octadecatrien-1-ol has been identified as a key component in the synthesis of novel sex pheromones in certain species of moths, such as the emerald moths. It has been synthesized through chemical reactions and used to attract males of these species in field studies (Yamakawa et al., 2009).

Metabolism in Red Algae

This compound plays a role in the metabolism of the red alga Lithothamnion corallioides. It is transformed into other compounds through enzyme-catalyzed reactions, indicating its significance in the metabolic pathways of marine organisms (Hamberg, 1992).

Polymer Synthesis

This compound has been utilized in the preparation and polymerization of long-chain mono-, di-, and triolefins. Its application in creating various types of polymers showcases its importance in material science and engineering (Marvel & Rogers, 1961).

Aggregation Studies in Nonaqueous Systems

This compound has been studied for its aggregation properties in nonaqueous systems. Research has focused on its behavior in binary and ternary solutions, which is essential for understanding the physical chemistry of unsaturated long-chain fatty alcohols (Dunn & Bagby, 1995).

Isotope Effects in Enzymatic Oxygenation

Research on this compound includes studies on isotope effects in enzymatic and non-enzymatic oxygenation processes. This research is crucial for understanding the chemical behavior of this compound in various biological reactions (Hamberg, 1984).

Metabolism in Human Platelets

Studies have shown the metabolism of this compound in human platelets, revealing its interaction with other fatty acids and its role in biochemical pathways within the human body (Hamberg, 1983).

In-silico ADMET Profile

In-silico studies on the absorption, distribution, metabolism, elimination, and toxicity (ADMET) profile of 9,12,15-Octadecatrien-1-ol, a structurally related compound, provide insights into its potential therapeutic applications and safety profile (Parvathi et al., 2022).

Safety and Hazards

Users should avoid contact with skin and eyes when handling 6,9,12-Octadecatrien-1-ol . Formation of dust and aerosols should be avoided, and appropriate exhaust ventilation should be provided at places where dust is formed . Special instructions should be obtained before use .

Future Directions

The compound 6,9,12-Octadecatrien-1-ol has been identified in the aqueous methanol fraction of Hibiscus asper leaves . The presence of this compound, along with other bioactive compounds, could be responsible for the therapeutic effects of the plant . This suggests potential future directions for research into the medicinal properties of this compound.

Properties

IUPAC Name

(6E,9E,12E)-octadeca-6,9,12-trien-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10,12-13,19H,2-5,8,11,14-18H2,1H3/b7-6+,10-9+,13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYSUQMCIPGKKK-YHTMAJSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/CCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,9,12-Octadecatrien-1-ol
Reactant of Route 2
6,9,12-Octadecatrien-1-ol
Reactant of Route 3
Reactant of Route 3
6,9,12-Octadecatrien-1-ol
Reactant of Route 4
Reactant of Route 4
6,9,12-Octadecatrien-1-ol
Reactant of Route 5
Reactant of Route 5
6,9,12-Octadecatrien-1-ol
Reactant of Route 6
Reactant of Route 6
6,9,12-Octadecatrien-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.